3-Tert-butyl-1-methylimidazolidine-2,4-dione
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Overview
Description
3-Tert-butyl-1-methylimidazolidine-2,4-dione, also known as BMTI, is a chemical compound with numerous applications in scientific research and industry. It has a molecular weight of 170.21 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14N2O2/c1-8(2,3)10-6(11)5-9(4)7(10)12/h5H2,1-4H3 . This indicates that the molecule consists of 8 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s important to note that similar compounds like 1,2,4-triazoline-3,5-diones (TADs) have shown remarkable reactivity toward a wide array of unsaturated hydrocarbons .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Molecular Dimerization
A study on the synthesis and characterization of derivatives of ferrocenyl methylhydantoin, including 1,3-bis(tert-butoxycarbonyl)-5-ferrocenyl-5-methylimidazolidine-2,4-dione, revealed the presence of hydrogen-bonded dimers. This was confirmed through X-ray diffraction, ESI-mass spectrometry, and various spectroscopic methods (Bisello et al., 2017).
Synthesis of Quinazoline-2,4(1H,3H)-diones
Research focused on the efficient transformation of CO2 into value-added chemicals, including the synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles using ionic liquids. The study highlighted the use of these liquids as both solvent and catalyst in the reactions (Lu et al., 2014).
Synthesis of β-tropolone and Fused Heterocycle Derivatives
The condensation of benzoquinone derivatives with methylquinolines and benzimidazoles led to the formation of novel β-tropolones and heterocyclic systems. This study provided insights into the synthesis and potential applications of these compounds (Minkin et al., 2006).
Synthesis of Fluorinated Spiro [Indole-thiazinones/thiazolidinones]
A study on Brønsted acidic ionic liquids showed their use as catalysts for the synthesis of fluorinated spiro compounds. These synthesized compounds were evaluated as potential antihistamic agents (Arya et al., 2012).
Novel Bioactive 1,2,4-Oxadiazole Natural Product Analogs
Research on the synthesis of natural product analogs containing the 1,2,4-oxadiazole ring led to the creation of compounds with potential antitumor activity. This included the synthesis of derivatives from tert-butylamidoxime and aminobenzonitriles (Maftei et al., 2013).
Synthesis of Trifluoromethylated Furan Derivatives
A study explored the reaction between tert-butyl isocyanide and trifluoro-arylbutan-2,4-diones, leading to the synthesis of new trifluoromethylated furan derivatives. This research adds to the understanding of fluorinated compound synthesis (Mosslemin et al., 2004).
Enantiomerically Pure Imidazolidinones
Research demonstrated the preparation of enantiomerically pure cis- and trans-configurated 2-(tert-butyl)-3-methylimidazolidin-4-ones from amino acids. This study provided valuable insights into the synthesis of chiral nonracemic enolates (Naef & Seebach, 1985).
Synthesis of Imidazo-Thiazolo-Triazine Derivative
The synthesis of a novel imidazo-thiazolo-triazine derivative was achieved through aldol condensation and intramolecular ring-opening/closing reactions. This work contributes to the field of heterocyclic chemistry (Kravchenko et al., 2014).
Ionic Liquid-Accelerated Synthesis of Thiazolidine-2,4-diones
A study presented a rapid one-pot synthesis of thiazolidine-2,4-diones using ionic liquids. This approach highlighted significant rate enhancement and good selectivity in the reaction process (Yang et al., 2003).
Future Directions
While specific future directions for 3-Tert-butyl-1-methylimidazolidine-2,4-dione are not available, it’s worth noting that thiazolidin-4-ones, a related class of compounds, have shown a wide range of biological activities and have therapeutic importance . This suggests that this compound could also have potential applications in various areas of research and medicine.
Mechanism of Action
Target of Action
The primary targets of 3-Tert-butyl-1-methylimidazolidine-2,4-dione are currently unknown . This compound is a versatile small molecule scaffold , which suggests it could potentially interact with a variety of biological targets.
Biochemical Pathways
Given its status as a versatile small molecule scaffold , it may influence a variety of biochemical pathways depending on the specific targets it interacts with.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules in the environment.
Properties
IUPAC Name |
3-tert-butyl-1-methylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-8(2,3)10-6(11)5-9(4)7(10)12/h5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGQZTGOEHUXLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)CN(C1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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